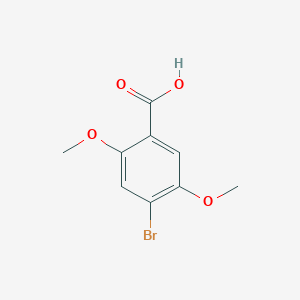

4-溴-2,5-二甲氧基苯甲酸

描述

4-Bromo-2,5-dimethoxybenzoic acid is a brominated benzoic acid derivative with methoxy groups at the 2 and 5 positions. It is a compound of interest due to its potential applications in the synthesis of complex molecules and materials, particularly in the field of pharmaceuticals and luminescent materials.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives, such as 4-bromo-2,5-dimethoxybenzoic acid, can be achieved through various synthetic routes. For instance, a related compound, 4-bromo-3,5-dihydroxybenzoic acid, has been synthesized from 3,5-dihydroxybenzoic acid, indicating that halogenation and functional group manipulation are key steps in the synthesis of such compounds . Additionally, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from tetrafluorobenzoic acid through a series of reactions including nitration, methoxyl substitution, and reduction highlights the versatility of synthetic methods available for halogenated benzoic acids .

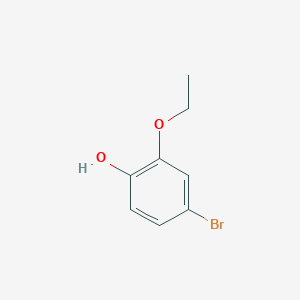

Molecular Structure Analysis

The molecular structure of brominated benzoic acids is characterized by the presence of halogen and methoxy substituents, which can influence the overall geometry and intermolecular interactions of the compound. For example, 4-bromo-3,5-di(methoxy)benzoic acid displays head-to-head dimeric units linked via type II Br…Br interactions, as well as Br…π and weak H-bonding interactions . These structural features are crucial for understanding the reactivity and potential applications of 4-Bromo-2,5-dimethoxybenzoic acid.

Chemical Reactions Analysis

Brominated benzoic acids can participate in various chemical reactions, serving as building blocks for more complex structures. For instance, 2-bromobenzoic acids have been used to construct a variety of spiro compounds through free radical reactions, demonstrating their utility in heterocycle synthesis . Similarly, the reactivity of brominated benzoic acids with N-donor compounds can lead to the formation of supramolecular assemblies with diverse hydrogen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids are influenced by their substituents. The presence of bromine and methoxy groups can affect the compound's melting point, solubility, and crystalline structure. For example, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid reveals that the Br…Br distance is significantly shorter compared to the parent compound without methoxy groups, which can impact the strength of halogen bonds . Additionally, the luminescence properties of rare-earth p-bromobenzoic acid complexes suggest that brominated benzoic acids can contribute to the luminescent behavior of materials .

科学研究应用

代谢途径和毒性研究

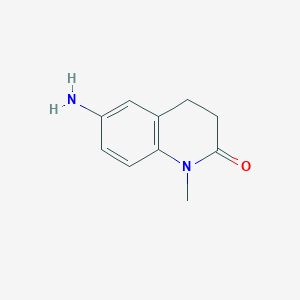

- 4-溴-2,5-二甲氧基苯甲酸(BDMBA)是4-溴-2,5-二甲氧基苯乙胺(2C-B)的代谢产物,是一种致幻设计药物。研究表明,2C-B的氧化脱氨作用可以产生BDMBA。对2C-B在各种物种(包括人类)中的代谢研究利用肝细胞鉴定代谢产物并确定可能的毒性效应。这些研究对于了解药物在人类中的代谢和潜在毒性至关重要(Carmo et al., 2005)。

化学结构和性质

- 相关化合物的结构性质,如4-溴-3,5-二(甲氧基)苯甲酸,已经被分析。这些研究包括晶体结构和分子间相互作用的调查,如Br … Br类型II卤键。这样的研究对于了解这些化合物在各种科学领域的化学行为和潜在应用是基础性的(Raffo et al., 2016)。

合成和在抗生素研究中的应用

- 已经合成了4-溴-2,5-二甲氧基苯甲酸的衍生物用于抗生素研究。例如,与卡利化霉素抗生素相关的化合物是使用4-溴-2,5-二甲氧基苯甲酸作为起始物质合成的。这突显了该化合物在合成具有潜在药用应用的复杂有机分子中的相关性(Laak & Scharf, 1989)。

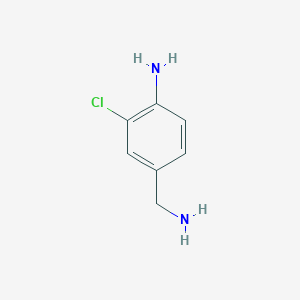

有机合成中的应用

- 在有机合成中,4-溴-2,5-二甲氧基苯甲酸及其衍生物已被用作各种化学反应的起始物或中间体。例如,它已被用于Suzuki-Miyaura交叉偶联反应,突显了其在合成有机化学领域中的实用性(Brooker et al., 2010)。

抗真菌应用

- 一些研究已经探索了类似2,5-二甲氧基苯甲酸的相关化合物的抗真菌活性。这些化合物已显示出在控制水果(如草莓)的采后腐烂病原体中的功效,表明了潜在的农业应用(Lattanzio et al., 1996)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, to rinse cautiously with water for several minutes .

属性

IUPAC Name |

4-bromo-2,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIJFUCQBPDEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620586 | |

| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dimethoxybenzoic acid | |

CAS RN |

35458-39-0 | |

| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035458390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2,5-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWE4KUO6WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

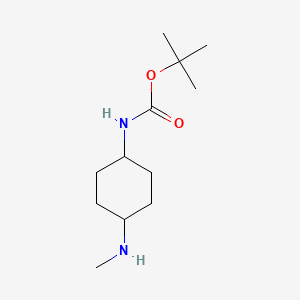

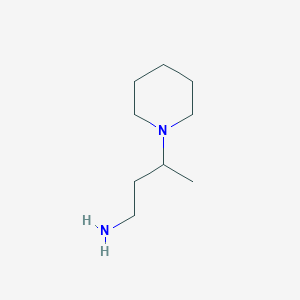

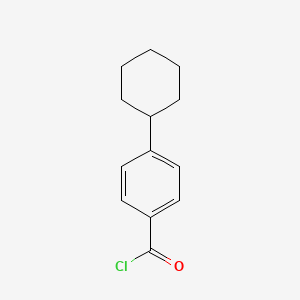

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

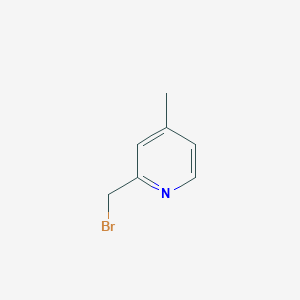

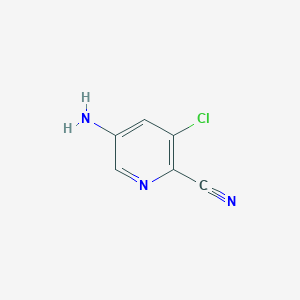

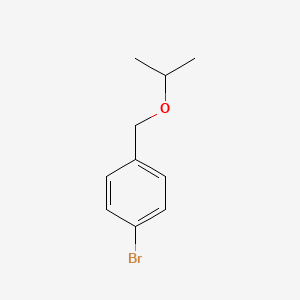

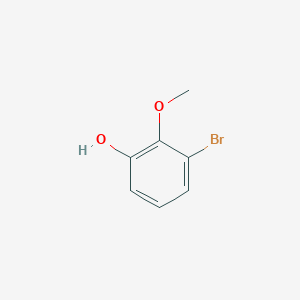

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。